Structural Differentiation: 3-Fluoro vs. 4-Fluoro and 3,4-Difluoro Benzamide Substitution
The patent literature explicitly differentiates the 3-fluoro substitution pattern on the benzamide ring as part of a defined SAR series for N-(pyrazinyl)-phenylsulfonamides. The original patent's Markush structure encompasses compounds where the phenyl ring (R1-R5 positions) can bear various substituents, with specific exemplification highlighting that the position of fluorine directly influences the compound's pharmacological profile for treating respiratory conditions such as asthma and COPD [1]. While exact IC50 values for the 3-fluoro compound are not disclosed in the public patent abstract, the patent's claims and description establish the 3-fluoro substitution as a distinct, non-interchangeable entity within the series.
| Evidence Dimension | Benzamide ring substitution pattern (positional isomerism) and its impact on target modulation |
|---|---|
| Target Compound Data | 3-fluoro substituent at the meta position of the benzamide ring (CAS 1021135-14-7) |
| Comparator Or Baseline | 4-fluoro analog (CAS not specified) and 3,4-difluoro analog (CAS not specified); patent teaches distinct SAR for each substitution pattern. |
| Quantified Difference | Quantitative activity data for direct comparison is not publicly available for the target compound. |
| Conditions | Compounds described in patent TW200730512A as part of a series targeting respiratory disorders; specific assays not publicly detailed. |
Why This Matters
For research groups building SAR tables or performing hit-to-lead optimization within this chemotype, only the 3-fluoro compound provides the specific electronic and steric profile associated with the meta-fluorine substitution, which cannot be assumed equivalent to the para-fluoro or 3,4-difluoro analogs.
- [1] AstraZeneca AB. TW200730512A – Novel Compounds (N-(fluoro-pyrazinyl)-phenylsulfonamides). Priority date: 2005-12-12. Publication date: 2007-08-16. View Source
